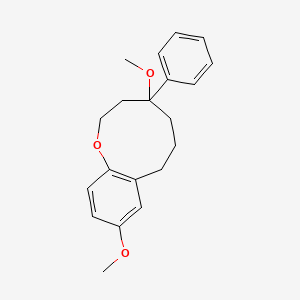
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- is a complex organic compound with a unique structure that includes a benzoxonin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime can be reduced with zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert oximes to amines or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Zinc dust in acetic acid and acetic anhydride, or sodium borohydride in methanol.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the oxime can yield amines, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may act on opioid receptors or other cellular targets to exert its analgesic effects .
類似化合物との比較
Similar Compounds
- 6,7,8,9,10,11-Hexahydro-7,10-methanocyclo-octa bbenzothiophene : Shares structural similarities and potential applications in medicinal chemistry .
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine: Another compound with a similar ring structure, used as a selective opioid analgesic.
Uniqueness
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C20H24O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
4,9-dimethoxy-4-phenyl-3,5,6,7-tetrahydro-2H-1-benzoxonine |
InChI |
InChI=1S/C20H24O3/c1-21-18-10-11-19-16(15-18)7-6-12-20(22-2,13-14-23-19)17-8-4-3-5-9-17/h3-5,8-11,15H,6-7,12-14H2,1-2H3 |
InChIキー |
XFFPJIPARXFXMY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCCC(CCC2)(C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


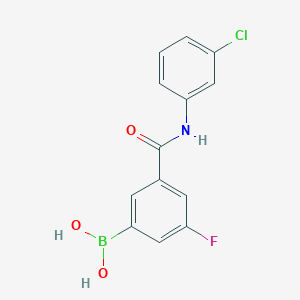
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
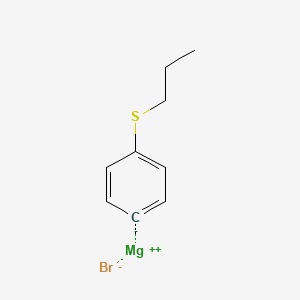
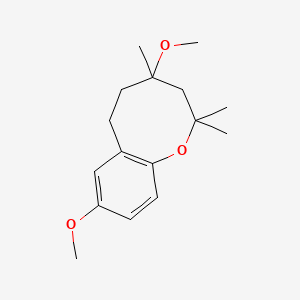
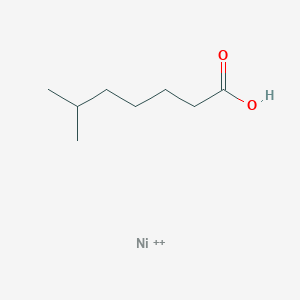
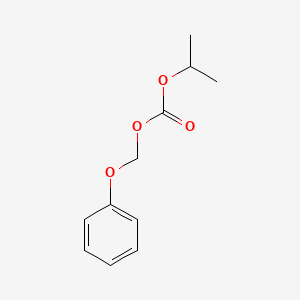
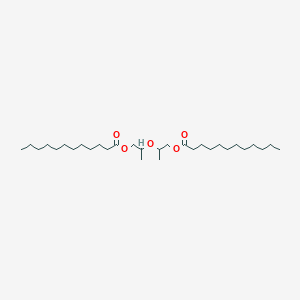

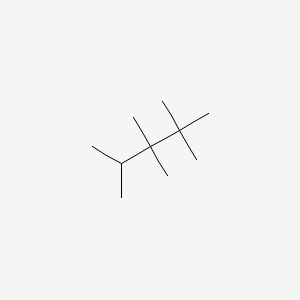
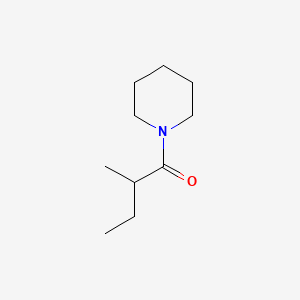
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
